Demoxepam

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Demoxepam hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound wirkt als GABA-A-Rezeptor-Agonist . Es bindet an diese Rezeptoren und verstärkt deren Reaktion auf Gamma-Aminobuttersäure (GABA), die in den Synapsen vorhanden ist . Diese Wirkung erhöht die Feuerschwelle von Neuronen, wodurch die Wahrscheinlichkeit der elektrischen Übertragung von einem Neuron zum nächsten verringert wird . Die beteiligten molekularen Zielstrukturen umfassen die GABA-A-Rezeptoren, die sich im zentralen Nervensystem befinden .

Wirkmechanismus

Target of Action

Demoxepam primarily targets the GABA-A receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability throughout the nervous system .

Mode of Action

This compound acts as a GABA-A receptor agonist . It binds to these receptors and enhances their response to GABA, a neurotransmitter already present in the synapses . This action increases the firing threshold of the neurons, thereby reducing the chances of electrical transmission from one neuron to the next .

Biochemical Pathways

The biochemical pathway of this compound is complex as it is a metabolite of Chlordiazepoxide . The drug is biotransformed into a succession of pharmacologically active products: desmethylchlordiazepoxide, this compound, desmethyldiazepam, and oxazepam . These metabolites further interact with GABA-A receptors, contributing to the overall pharmacological effects of this compound.

Pharmacokinetics

This compound exhibits a slow elimination process with an elimination half-life of 14-95 hours . It is extensively metabolized in the liver to desmethyldiazepam, an active and long-acting metabolite . Only a small percentage (1% to 2%) of the drug is excreted unchanged in the urine . The pharmacokinetics of this compound can be influenced by factors such as age, liver disease, and concurrent medication use .

Result of Action

The binding of this compound to GABA-A receptors results in an enhancement of the inhibitory effect of GABA on neuronal excitability . This leads to a state of hyperpolarization, making the neurons less excitable . The overall effect is a decrease in anxiety and an increase in sedation . This compound also exhibits cytotoxicity activity against cancer cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, temperature can affect the rate of this compound hydrolysis . Additionally, the presence of other substances in the body, such as alcohol or other medications, can interact with this compound and alter its effects . Therefore, it’s important to consider these factors when assessing the action, efficacy, and stability of this compound.

Biochemische Analyse

Biochemical Properties

Demoxepam interacts with various enzymes and proteins in the body. It is a metabolite of chlordiazepoxide , which means it is produced through the metabolic processes involving enzymes that break down chlordiazepoxide . The exact nature of these interactions is complex and involves multiple steps .

Cellular Effects

This binding enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the GABA receptor. When this compound binds to the benzodiazepine site on the GABA receptor, it enhances the affinity of the receptor for GABA, leading to an increase in the frequency of chloride channel opening events . This results in an increased influx of chloride ions into the neuron, leading to hyperpolarization and a decrease in neuronal excitability .

Temporal Effects in Laboratory Settings

It is known that the effects of benzodiazepines can change over time due to factors such as tolerance and dependence

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that the effects of benzodiazepines can vary with dosage, with higher doses often leading to more pronounced effects

Metabolic Pathways

This compound is part of a complex metabolic pathway involving chlordiazepoxide . Chlordiazepoxide undergoes biotransformation into a succession of pharmacologically active products, including desmethylchlordiazepoxide, this compound, desmethyldiazepam, and oxazepam .

Transport and Distribution

Like other benzodiazepines, it is likely to be distributed widely throughout the body due to its lipophilic nature

Subcellular Localization

Given its lipophilic nature and its mechanism of action, it is likely to be found in high concentrations in the brain, where it can interact with GABA receptors

Vorbereitungsmethoden

Demoxepam can be synthesized through a multi-step reaction starting from 4-chloroaniline . The synthetic route involves the formation of 2-amino-5-chlorobenzophenone as an intermediate, followed by further reactions to yield this compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.

Analyse Chemischer Reaktionen

Demoxepam durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: This compound kann zu phenolischen Metaboliten oxidiert werden.

Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, obwohl detaillierte Reduktionswege weniger gut dokumentiert sind.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart starker Nucleophile.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind Nordiazepam und Oxazepam .

Vergleich Mit ähnlichen Verbindungen

Demoxepam ähnelt am stärksten seiner Stammverbindung, Chlordiazepoxid . Weitere ähnliche Verbindungen sind:

Nordiazepam: Ein weiterer Metabolit von Chlordiazepoxid mit ähnlichen anxiolytischen Eigenschaften.

Oxazepam: Ein häufiger Metabolit vieler Benzodiazepine, bekannt für seine sedierenden Wirkungen.

This compound ist einzigartig aufgrund seiner langen Eliminationshalbwertszeit und seiner spezifischen Rolle als Metabolit von Chlordiazepoxid .

Biologische Aktivität

Demoxepam, a benzodiazepine derivative, is primarily recognized as a metabolite of chlordiazepoxide (CDP). This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant clinical studies.

Overview of this compound

This compound is classified as a minor metabolite of chlordiazepoxide, which is known for its anxiolytic effects. The hydrolysis of CDP leads to the formation of this compound in aqueous solutions, a process that has significant implications for its pharmacokinetics and biological activity. The compound exhibits reduced efficacy at GABA_A receptors compared to its parent compound, CDP, which influences its therapeutic applications and side effect profile.

This compound functions primarily through modulation of the GABA_A receptor. It binds to benzodiazepine sites on these receptors, enhancing GABAergic neurotransmission. However, studies indicate that this compound has a lower efficacy at certain receptor subtypes compared to CDP:

- Binding Affinity : Both CDP and this compound show comparable affinity for GABA_A receptors as indicated by 3H-flunitrazepam binding studies (Table 1) .

| Compound | 3H-flunitrazepam binding (Ki, μM) |

|---|---|

| Chlordiazepoxide | 0.67 ± 0.10 |

| This compound | 0.44 ± 0.02 |

- Efficacy Comparison : In vitro studies demonstrated that while CDP has greater efficacy at α1β2γ2 GABA_A receptors, this compound's efficacy is comparable at α3β2γ2 GABA_A receptors .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its biological activity:

- Absorption and Half-Life : After administration, peak plasma levels of this compound are typically observed within 2 to 8 hours. Notably, the half-life of this compound is significantly longer than that of CDP, which may affect dosing regimens in clinical settings .

- Elimination Rates : Studies indicate that the elimination rate constant for this compound varies among individuals, contributing to its pharmacokinetic variability .

Clinical Studies and Case Reports

Several clinical studies have elucidated the anxiolytic effects of this compound:

- Anxiety Disorders : A study involving patients with anxiety disorders found a significant correlation between anxiety reduction and plasma levels of this compound, suggesting its potential as an effective anxiolytic agent .

- Stress-Induced Hyperthermia : In vivo experiments using the stress-induced hyperthermia paradigm demonstrated that while both CDP and this compound reduced hyperthermia responses, CDP was more potent at lower doses compared to this compound .

Case Study Analysis

A notable case study highlighted the differences in biological activity between CDP and this compound. Chronic administration of CDP resulted in significant levels of this compound in plasma but also indicated that higher doses were required for this compound to achieve similar effects as those observed with CDP .

Eigenschaften

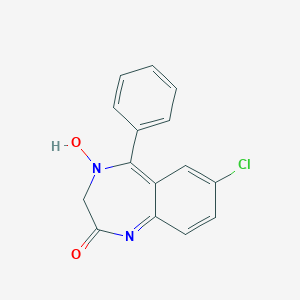

IUPAC Name |

7-chloro-4-hydroxy-5-phenyl-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2/c16-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)18(20)9-14(19)17-13/h1-8,20H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSADRZMLSXCSAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N=C2C=CC(=CC2=C(N1O)C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046155 | |

| Record name | Demoxepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200817 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

963-39-3 | |

| Record name | Demoxepam [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000963393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demoxepam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Demoxepam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Demoxepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Demoxepam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEMOXEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X1XP5M0SB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary metabolic pathways of demoxepam in humans?

A1: this compound undergoes biotransformation primarily through oxidation and reduction. Oxidative pathways lead to the formation of two phenolic metabolites: 5-(4-hydroxyphenyl)this compound and 9-hydroxythis compound. Reduction leads to N-desoxythis compound, oxazepam, and N-desoxy phenols (Desoxy I and Desoxy II). Hydrolysis of this compound also occurs, forming N-(2-amino-5-chloro-α-phenylbenzylidene)glycine N-oxide ("opened lactam"). [, ]

Q2: How does the route of administration affect the elimination rate of this compound in dogs?

A2: Research suggests that the elimination rate of this compound in dogs, represented by the β value, doesn't seem to be significantly influenced by the route of administration (intravenous or oral). []

Q3: Does this compound accumulate in the body with repeated administration of chlordiazepoxide?

A3: Yes, studies have shown that during long-term treatment with chlordiazepoxide, this compound accumulates in the blood, with its minimum steady-state concentrations often exceeding those of the parent drug. []

Q4: What is the elimination half-life of this compound compared to chlordiazepoxide in humans?

A4: this compound exhibits a significantly longer elimination half-life compared to chlordiazepoxide. In a study involving six subjects, the half-life of this compound ranged from 14 to 95 hours, while chlordiazepoxide ranged from 6.6 to 28 hours. []

Q5: Is there a correlation between plasma levels of this compound and clinical response in anxiety treatment?

A5: Research suggests a potential correlation. Studies have found a significant correlation between anxiety reduction and plasma levels of this compound in patients chronically administered chlordiazepoxide. [, ]

Q6: Can this compound contribute to toxicity in cases of chlordiazepoxide overdose?

A6: Yes, a case study reported toxicity correlating with blood concentrations of this compound following a massive overdose of chlordiazepoxide (5.2 g). This highlights the importance of monitoring this compound levels in overdose situations. []

Q7: What are some analytical methods used for the detection and quantification of this compound?

A7: Several methods have been developed for analyzing this compound, including:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used but requires derivatization of this compound, which can lead to the formation of artifacts misidentified as nordiazepam and oxazepam. [, ]

- High-Performance Liquid Chromatography (HPLC): HPLC offers a sensitive and specific method for quantifying this compound in biological samples like serum and plasma. Various detection methods, such as UV detection, fluorescence detection, and mass spectrometry, can be coupled with HPLC for improved selectivity and sensitivity. [, , , , , , ]

- Fluorescence Thin-Layer Chromatography (TLC)-Densitometry: This technique provides a sensitive and specific method for determining this compound and other chlordiazepoxide metabolites in serum. []

- Radioimmunoassay (RIA): RIA offers a highly sensitive method for detecting this compound in blood, even at sub-therapeutic levels. []

- Immunoassay Screening Followed by HPLC or GC-MS: This approach combines the high throughput of immunoassays for initial screening with the specificity and confirmatory power of HPLC or GC-MS for accurate identification and quantification. []

Q8: Why is it important to be aware of potential artifacts when analyzing this compound by GC-MS?

A9: Derivatization of this compound using silylation for GC-MS analysis can produce artifacts mistakenly identified as nordiazepam and oxazepam. This can lead to inaccurate results, particularly in forensic toxicology. []

Q9: Can this compound be reliably detected in urine using immunoassay methods?

A10: While immunoassays can be used for initial screening, they may produce false-negative or false-positive results for this compound. Confirmation by HPLC or GC-MS is generally recommended for accurate identification. []

Q10: What structural feature of certain benzodiazepines, like chlordiazepoxide and this compound, is associated with phototoxicity?

A11: The presence of a 4-oxide moiety in the benzodiazepine nucleus is linked to phototoxicity. Upon irradiation with long-wave UV light, these compounds can decompose to form toxic oxaziridines. []

Q11: How do structural modifications of oxazepam, specifically N,N-dimethylcarbamyl derivatives, affect their interaction with esterases?

A12: The stereochemistry of 3-O-acyl-1-(N,N-dimethylcarbamyl)oxazepam enantiomers significantly influences their hydrolysis rates by esterases in rat liver microsomes and brain S9 fractions. The (R)-enantiomer is hydrolyzed faster by liver microsomes, while the (S)-enantiomer is preferentially hydrolyzed by brain esterases. []

Q12: Does this compound affect the binding of tryptophan to rat hepatic nuclei?

A15: Yes, research suggests that this compound competes with L-tryptophan for binding to hepatic nuclei in vitro. This competition may influence tryptophan-induced hepatic nuclear RNA efflux and protein synthesis. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.